(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol
Description
Significance and Prevalence of Bicyclo[3.1.0]hexane Architectures in Complex Molecular Systems
The bicyclo[3.1.0]hexane scaffold is not merely a synthetic curiosity; it is a recurring structural element in a variety of natural products, many of which exhibit significant biological activities. For instance, this framework is found in sesquiterpenes such as cycloeudesmol (B1203497) and laurinterol, which have been isolated from marine sources. beilstein-journals.org Beyond naturally occurring compounds, the bicyclo[3.1.0]hexane core is a crucial building block in the development of novel therapeutic agents. Its derivatives have been explored for a range of medicinal applications, including as agonists for metabotropic glutamate (B1630785) receptors, which are targets for treating neurological and psychiatric disorders. nih.gov A notable example is the compound (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), which has been identified as a potent and selective group 2 metabotropic glutamate receptor agonist. nih.gov
Conformational Rigidity and Structural Features of the Bicyclo[3.1.0]hexane System
The defining characteristic of the bicyclo[3.1.0]hexane system is its rigid, non-planar geometry. The fusion of the five-membered and three-membered rings results in significant ring strain, which influences the molecule's reactivity and conformation. The cyclopentane (B165970) ring in a bicyclo[3.1.0]hexane system typically adopts a "boat" or "envelope" conformation. This constrained conformation limits the number of accessible spatial arrangements for substituents on the ring, a feature that is exploited in the design of molecules with specific shapes.
| Feature | Description |
| Ring System | Fused cyclopentane and cyclopropane (B1198618) rings |
| Conformation | Predominantly boat-like or envelope |
| Key Structural Aspect | High degree of conformational rigidity |
| Strain | Significant angle and torsional strain from the cyclopropane ring |
This inherent rigidity makes the bicyclo[3.1.0]hexane scaffold an excellent platform for creating conformationally restricted analogues of more flexible bioactive molecules. By locking a molecule into a specific conformation that is recognized by a biological receptor, it is often possible to enhance its potency and selectivity.
Rationales for Investigating Bicyclo[3.1.0]hexane Amino Alcohols in Synthetic Chemistry
While detailed research findings on "(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol" are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the broader context of bicyclo[3.1.0]hexane chemistry and the utility of amino alcohols in synthesis.
Bicyclo[3.1.0]hexane amino alcohols are of significant interest in synthetic chemistry for several key reasons:
Chiral Ligands in Asymmetric Catalysis: Amino alcohols are a well-established class of chiral ligands for a wide range of asymmetric transformations. The rigid bicyclo[3.1.0]hexane scaffold can provide a well-defined steric environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. The specific stereochemistry of "this compound", with the amino and hydroxymethyl groups positioned on the rigid frame, makes it a promising candidate for a chiral ligand.
Building Blocks for Complex Molecules: Chiral bicyclo[3.1.0]hexane derivatives are valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and natural products. d-nb.info The amino and alcohol functionalities in "this compound" offer versatile handles for further chemical modifications, allowing for its incorporation into larger, more elaborate molecular architectures.
Conformationally Restricted Mimics of Bioactive Molecules: As with other bicyclo[3.1.0]hexane derivatives, amino alcohols based on this scaffold can serve as conformationally restricted mimics of biologically important molecules. For instance, they can be designed to mimic the spatial arrangement of functional groups in amino acids or other receptor ligands. This can lead to the development of novel therapeutic agents with improved pharmacological profiles. The synthesis of conformationally locked carbocyclic nucleosides built on a bicyclo[3.1.0]hexane system is a prime example of this strategy. nih.gov
Given the established importance of the bicyclo[3.1.0]hexane scaffold and the synthetic utility of the amino alcohol functional group, "this compound" represents a logical and promising target for further investigation in the field of organic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-1-bicyclo[3.1.0]hexanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-2-1-5-3-7(5,6)4-9/h5-6,9H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDUYTVEXNTPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1C2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408959-65-7 | |
| Record name | {2-aminobicyclo[3.1.0]hexan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the 2 Amino 1 Bicyclo 3.1.0 Hexanyl Methanol Framework
Strategies for Constructing the Bicyclo[3.1.0]hexane Core
The construction of the bicyclo[3.1.0]hexane core is a central challenge for chemists, and various methods have been developed, largely focusing on the efficient formation of the three-membered cyclopropane (B1198618) ring onto a five-membered carbocycle. nih.gov Key strategies include intramolecular cyclizations, intermolecular cyclopropanations, and annulation reactions, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. nih.govresearchgate.net
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies are powerful for creating the bicyclo[3.1.0]hexane system, often providing a high degree of stereochemical control by leveraging the conformational biases of a pre-functionalized precursor.
One notable method is the Intramolecular Simmons-Smith (IMSS) reaction , which involves the cyclopropanation of an alkene that is tethered to a carbenoid precursor within the same molecule. The presence of directing groups, such as allylic alcohols, can guide the zinc carbenoid, leading to highly stereocontrolled product formation. This method is versatile, accommodating various substitutions on the alkene and at the allylic position, enabling the synthesis of diverse bicyclo[3.1.0]hexanes.
Another significant advancement is the radical asymmetric intramolecular α-cyclopropanation of aldehydes . This method facilitates the direct and stereoselective construction of bicyclo[3.1.0]hexane skeletons, even those with sterically demanding vicinal all-carbon quaternary stereocenters. nih.govnih.gov The reaction uses a cooperative catalyst system of Cu(I) and a secondary amine to generate the bicyclic structure from unactivated alkenes, with the α-methylene group of the aldehyde serving as the C1 source for the cyclopropane ring. nih.govd-nb.info Mechanistic studies suggest this formal [2+1] cycloaddition proceeds via a stepwise radical process. nih.govnih.gov This approach has been successfully adapted for asymmetric synthesis, providing an enantioselective route to chiral bicyclo[3.1.0]hexanes. nih.gov
A transition-metal-free approach involves the intramolecular radical oxidative cyclization of gem-dihaloolefins, such as 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes. This method uses diphenyl diselenide and TBHP to efficiently synthesize benzo-fused bicyclo[3.1.0]hexanes. acs.org
| Intramolecular Cyclization Method | Key Features | Catalyst/Reagent | Precursor Type |
| Intramolecular Simmons-Smith | High stereocontrol via directing groups. | Zinc carbenoid | Alkene tethered to carbenoid precursor. |
| Radical α-Cyclopropanation | Forms vicinal all-carbon quaternary stereocenters; Asymmetric variants exist. | Cu(I)/secondary amine | Alkenyl aldehydes. nih.govd-nb.info |
| Radical Oxidative Cyclization | Transition-metal-free. | Diphenyl diselenide/TBHP | gem-Dihaloolefins. acs.org |
Cyclopropanation Reactions
Cyclopropanation reactions, where a three-membered ring is formed by the addition of a one-carbon unit to an alkene, are a cornerstone for synthesizing bicyclo[3.1.0]hexane systems.
The use of carbenes and metallocarbenes is a common strategy for intermolecular cyclopropanation. nih.gov These highly reactive intermediates are typically generated from precursors like diazo compounds, sulfonyl hydrazones, or ylides. d-nb.info For instance, a general synthesis for functionalized bicyclo[3.1.0]hexanes employs a carbene-mediated intramolecular cyclopropanation starting from a corresponding diazo intermediate. nih.gov This approach allows for the diastereoselective introduction of various chemical substituents. nih.gov
Silver(I) catalysts have also been used to facilitate the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes, leading to the formation of 3-aza-bicyclo[3.1.0]hexane derivatives through a proposed silver carbenoid intermediate. acs.org This method is atom-economical and avoids the need for external oxidants. acs.org
The Johnson–Corey–Chaykovsky reaction is a classic and widely used method for synthesizing cyclopropanes, epoxides, and aziridines from sulfur ylides. wikipedia.org This reaction has been effectively applied to the synthesis of the bicyclo[3.1.0]hexane scaffold. rsc.orgnih.gov The reaction involves the nucleophilic addition of a sulfur ylide to an enone, such as a cyclopentenone derivative. wikipedia.orgrsc.org The subsequent intramolecular displacement of the sulfonium (B1226848) group forms the cyclopropane ring, yielding the bicyclic structure. wikipedia.org
A general synthetic route for bicyclo[3.1.0]hexane-based neuraminidase inhibitors was developed using a photochemical reaction followed by a Johnson–Corey–Chaykovsky cyclopropanation of a cyclopentenone intermediate to generate the core framework. rsc.orgrsc.org This strategy has also been employed to synthesize 6-substituted bicyclic ketones. researchgate.net
A significant challenge in synthesis is the cyclopropanation of unactivated alkenes. A recently developed method overcomes this by using a cooperative catalytic system of Cu(I) and a secondary amine. nih.govd-nb.info This system facilitates the intramolecular radical cyclopropanation of unactivated alkenes using the simple α-methylene group of aldehydes as the carbon source for the cyclopropane ring. nih.govd-nb.info
This reaction demonstrates a broad substrate scope, including terminal and internal alkenes, and tolerates diverse functional groups. nih.govresearchgate.net The process enables the single-step construction of bicyclo[3.1.0]hexane skeletons with high efficiency. d-nb.info Furthermore, the use of a chiral secondary amine in the catalytic system allows for an asymmetric transformation, providing enantioenriched bicyclo[3.1.0]hexanes bearing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. nih.govnih.gov
| Cyclopropanation Method | Reagent/Catalyst | Key Features | Reference |
| Metallocarbene | Rhodium, Silver(I) | Generated from diazo compounds or 1,6-enynes. | nih.govacs.org |
| Johnson-Corey-Chaykovsky | Sulfur ylide | Addition to cyclopentenone derivatives. | wikipedia.orgrsc.org |
| Intramolecular Radical | Cu(I)/secondary amine | Uses α-methylene of aldehydes as C1 source; works on unactivated alkenes. | nih.govd-nb.info |
Annulation Methodologies
Annulation strategies offer a convergent approach to the bicyclo[3.1.0]hexane core, where the five-membered ring is constructed onto a pre-existing cyclopropane or vice-versa. nih.gov
A novel and efficient method is the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org This reaction proceeds under mild photoredox conditions, using either an organic or an iridium-based photocatalyst with blue LED irradiation. nih.govresearchgate.net This convergent synthesis assembles the bicyclo[3.1.0]hexane skeleton, often possessing an all-carbon quaternary center, from two separate ring fragments. nih.gov The reaction is notable for its broad scope with respect to both the cyclopropene (B1174273) and cyclopropylaniline derivatives. researchgate.net High diastereoselectivity can be achieved, particularly when using difluorocyclopropenes, providing access to valuable fluorinated building blocks for medicinal chemistry. nih.govrsc.org This radical-based strategy represents a significant departure from traditional methods that rely on building the three-membered ring last. nih.gov
(3+2) Annulation of Cyclopropenes with Aminocyclopropanes
A convergent and powerful strategy for assembling the bicyclo[3.1.0]hexane skeleton is the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.gov This method constructs the five-membered ring by combining a three-carbon component (from the aminocyclopropane) and a two-carbon component (from the cyclopropene). nih.gov
This reaction is often facilitated by photoredox catalysis, using either an organic dye or an iridium-based catalyst under blue LED irradiation. rsc.orgresearchgate.net The mechanism involves a single-electron transfer (SET) from the aminocyclopropane to the excited photocatalyst, forming a radical cation. This is followed by the ring-opening of the cyclopropane to generate a distonic radical cation, which then undergoes radical addition to the cyclopropene.
The reaction exhibits a broad scope, tolerating a variety of substituents on both the cyclopropene and the aminocyclopropane partners. nih.govresearchgate.net Notably, high diastereoselectivity has been achieved, particularly when using difluorocyclopropenes, yielding valuable fluorinated bicyclic products. nih.gov This method provides rapid access to highly substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. rsc.org
| Cyclopropene Partner | Aminocyclopropane Partner | Catalyst System | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Diester-substituted | Cyclopropylaniline | Iridium Photoredox Catalyst | Good to High | Variable |
| Difluorocyclopropene | Bulky Cyclopropylaniline | Iridium Photoredox Catalyst | High | High |
| Cyano-substituted | Cyclopropylaniline | Organic Dye (4CzIPN) | Good | Not specified |
| Phenyl-substituted | Cyclopropylaniline | Organic Dye (4CzIPN) | Good | Not specified |
Ring Contraction Reactions (e.g., from Epoxydon)
Ring contraction reactions provide an alternative route to the bicyclo[3.1.0]hexane system. A key example involves the base-promoted ring contraction of an epoxy ketone. nih.govacs.org This methodology is particularly useful for creating conformationally restricted analogues of biologically important molecules. nih.gov
The synthesis often starts from a readily available cyclic precursor, such as cyclohexane-1,4-dione. acs.org Through a series of steps, an epoxy ketone intermediate is formed. Treatment of this intermediate with a base induces a Favorskii-type rearrangement, leading to the contraction of the six-membered ring and the concomitant formation of the fused bicyclo[3.1.0]hexane skeleton. nih.gov This approach has been successfully employed in the synthesis of analogues of β-arabinofuranosyl and α-galactofuranosyl rings. nih.gov However, the formation of the strained bicyclo[3.1.0]hexane intermediate can face resistance, and competing pathways like solvolysis can occur. nih.gov
Photochemical Rearrangements for Bicyclo[3.1.0]hexene Formation
Photochemical reactions offer a unique and powerful way to access complex molecular scaffolds that are often difficult to synthesize using ground-state reactions. diva-portal.orgacs.org The formation of bicyclo[3.1.0]hexene derivatives, which can be subsequently reduced to the desired saturated framework, can be achieved through the photorearrangement of arenes like benzene (B151609). acs.orgnih.gov
While benzene is aromatic in its ground state, it becomes antiaromatic in its lowest excited states. diva-portal.orgdiva-portal.org This relief of excited-state antiaromaticity (ESAA) is a key driving force for its photochemical reactivity. diva-portal.orgresearchgate.net Irradiation of benzene with 254 nm light in the presence of a nucleophilic solvent and under acidic conditions can yield substituted bicyclo[3.1.0]hexenes. acs.orgrsc.org
The mechanism of this transformation has been a subject of study, with two major hypotheses proposed. diva-portal.orgnih.gov
Mechanism A: Involves the protonation of the excited-state arene, followed by rearrangement to a bicyclo[3.1.0]hexenium cation, which is then trapped by a nucleophile. nih.gov
Mechanism B: Involves the photorearrangement of the arene to its valence isomer, benzvalene (B14751766), which is then protonated and undergoes nucleophilic addition. nih.gov
Current evidence suggests that the reaction proceeds via Mechanism B. diva-portal.orgacs.org This process can form products with several stereogenic centers in a single photochemical step from simple starting materials. acs.org For instance, the irradiation of trimethylsilylbenzene in methanol (B129727) under acidic conditions can afford the corresponding methoxy-substituted bicyclo[3.1.0]hexene in good yield as a single isomer. rsc.org
Introduction and Functionalization of the Amino and Hydroxyl Moieties
Once the core bicyclo[3.1.0]hexane skeleton is constructed, the next crucial phase is the introduction and functionalization of the required amino and hydroxyl (as part of the methanol group) moieties to yield the final target compound.
Amine Introduction via Reductive Amination or Nucleophilic Substitution
The amine group can be introduced onto the bicyclic framework through several standard organic transformations.
Reductive Amination: This is a versatile method that can be employed if a ketone precursor, such as a bicyclo[3.1.0]hexanone, is available. The ketone can react with an amine source (like ammonia (B1221849) or a protected amine) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. researchgate.net This method has been used to synthesize bicyclo[3.1.0]hexane-based amines for biological evaluation. researchgate.net
Nucleophilic Substitution: Alternatively, an amine can be introduced via an SN2 reaction. This requires a precursor with a good leaving group, such as a tosylate or a halide, at the desired position. semanticscholar.orgbeilstein-journals.org For example, a hydroxyl group on the bicyclic frame can be converted to a tosylate, which is then displaced by an azide (B81097) nucleophile. Subsequent reduction of the azide furnishes the primary amine. semanticscholar.orgmdpi.com
Following its introduction, the amine can be further functionalized. For instance, a primary amine can be protected with a Boc group or undergo reductive amination with an aldehyde to form a secondary amine. nih.gov
Functionalization of the Five-Membered Ring
The five-membered ring of the bicyclo[3.1.0]hexane system is a versatile handle for introducing further chemical diversity. nih.govscispace.com The specific functionalization strategy depends on the substituents already present on the ring, which are often dictated by the synthetic route used to form the core.
Derivatization from Precursors with Azide or Ketone Functionalities
The introduction of the crucial amino group at the C2 position of the bicyclo[3.1.0]hexane core can be effectively achieved from precursors containing azide or ketone functionalities. These methods offer strategic advantages in controlling stereochemistry and achieving the desired amino alcohol structure.
One notable approach involves the use of an azide precursor. A synthetic route to (North)-methanocarba nucleosides, which share the bicyclo[3.1.0]hexane scaffold, has been developed starting from 2,3-O-isopropylidene-D-erythrose. nih.gov A key intermediate in this synthesis is an azido-bicyclo[3.1.0]hexan-2-ol. nih.gov The azide group in this intermediate serves as a masked form of the amine. The conversion of the azide to the primary amine can be accomplished through standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or with reagents like triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction). This strategy allows for the late-stage introduction of the amino group, which can be advantageous for compatibility with other functional groups in the molecule.
Alternatively, the synthesis can proceed through a ketone intermediate. A process for preparing bicyclo[3.1.0]hexane derivatives that are modulators of metabotropic glutamate (B1630785) receptors has been described, which utilizes a ketone precursor. google.com In this method, a bicyclic hydroxy ketone can be converted to the corresponding amino-nitrile with high diastereoselectivity. google.com This transformation is followed by hydrolysis of the nitrile group to a carboxylic acid and subsequent modifications to yield the final 2-amino-bicyclo[3.1.0]hexane derivative. google.com This pathway highlights the utility of ketone functionalities as versatile handles for the introduction of the C2-amino group.
Synthesis from Chiral Pool Starting Materials
The inherent chirality of the (2-Amino-1-bicyclo[3.1.0]hexanyl)methanol framework necessitates the use of enantiomerically pure starting materials. The chiral pool, which consists of readily available and inexpensive chiral molecules from nature, provides an excellent source for such syntheses. Key examples of chiral pool starting materials for the synthesis of the bicyclo[3.1.0]hexane core include D-ribose and (R)-epichlorohydrin.
A well-established route to a central building block for bicyclo[3.1.0]hexane-based nucleosides begins with D-ribose. nih.govnih.gov This synthesis leads to a TBDPS-protected bicyclo[3.1.0]hexan alcohol, which can be further elaborated to the target amino alcohol. nih.gov The transformation of D-ribose into the bicyclic system involves a series of functional group manipulations and ring-forming reactions that preserve the stereochemical integrity of the starting material. nih.gov
(R)-epichlorohydrin is another valuable chiral starting material for the enantioselective synthesis of bicyclo[3.1.0]hexane derivatives. A scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, an important intermediate, has been developed starting from (R)-epichlorohydrin. nih.govacs.org This process involves a multi-step sequence, including a telescoped synthesis of a bicyclic ketone. nih.govacs.org This ketone can then serve as a precursor for the introduction of the amino and methanol functionalities to arrive at the target compound. The use of (R)-epichlorohydrin allows for the establishment of the correct stereochemistry at the cyclopropane ring junction, which is a critical feature of the final molecule. nih.gov
Step-by-Step Synthesis Sequences
The construction of the this compound framework is a chemically demanding task that often requires multi-step synthetic sequences. An example of such a sequence is a nine-consecutive-step procedure starting from D-ribose to yield a key bicyclo[3.1.0]hexan alcohol intermediate. nih.govsemanticscholar.org
This particular synthesis of the bicyclo[3.1.0]hexane scaffold, as reported by Michel et al. and utilized in the development of A3 receptor ligands, begins with D-ribose. nih.govsemanticscholar.org The initial steps involve the protection of hydroxyl groups and the modification of the sugar backbone to create a suitable precursor for the formation of the bicyclic ring system. The subsequent steps would logically involve the formation of the cyclopentane (B165970) ring, followed by a cyclopropanation reaction to construct the bicyclo[3.1.0]hexane core. The final steps of this nine-step sequence would then focus on the functional group interconversions necessary to arrive at the TBDPS-protected bicyclo[3.1.0]hexan alcohol. nih.govsemanticscholar.org This alcohol is a versatile intermediate that can be further functionalized to introduce the amino group at the C2 position and to reveal the methanol group at the C1 position, ultimately leading to the target this compound.
Stereochemical Control and Chiral Synthesis of 2 Amino 1 Bicyclo 3.1.0 Hexanyl Methanol Derivatives
Enantioselective and Diastereoselective Synthetic Strategies
Achieving stereochemical control in the synthesis of bicyclo[3.1.0]hexane derivatives requires sophisticated strategies that can selectively produce a single desired stereoisomer from a multitude of possibilities. Researchers have developed a range of enantioselective and diastereoselective methods to construct this valuable carbocyclic system.
Asymmetric organocatalysis has emerged as a powerful tool for the stereocontrolled synthesis of highly substituted bicyclo[3.1.0]hexanes. A notable strategy involves a transannular alkylation reaction that constructs the bicyclic core while simultaneously installing all the necessary stereocenters. researchgate.netnih.gov This approach can be initiated by a Michael/Michael cascade process between enals and 4-alkenyl sulfamidate imines, operating under an iminium/enamine activation manifold. nih.gov This sequence first generates a cyclohexane (B81311) adduct, which is then engaged in a subsequent transannular alkylation/hydrolysis step through enamine activation, ultimately yielding the stereodefined bicyclo[3.1.0]hexane framework. researchgate.netnih.gov This organocatalytic transannular strategy provides an attractive method for building enantioenriched bicyclo[3.1.0]hexanes that feature crucial vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. researchgate.net
Enzymatic resolution offers a highly selective and environmentally favorable method for separating enantiomers from a racemic mixture. Lipases, in particular, are frequently used to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. A key application of this technique is the lipase-catalyzed asymmetric acetylation of racemic precursors to bicyclo[3.1.0]hexane.
One well-documented example is a lipase-catalyzed double-acetylation reaction used to resolve a racemic diol precursor, 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol. nih.gov This process effectively separates the enantiomers by converting one into an enantiomerically pure diacetate while leaving the other as an unreactive monoacetate. nih.gov This method has proven to be a general and efficient pathway for accessing enantiopure synthons for all classes of (north)-bicyclo[3.1.0]hexane nucleosides. nih.gov Various lipases have been successfully employed in the kinetic resolution of different bicyclo[3.1.0]hexane derivatives, as summarized in the table below.
| Substrate Type | Enzyme | Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| Racemic diol precursor of a bicyclo[3.1.0]hexane nucleoside | Lipase | Double-acetylation | Separation into enantiomerically pure diacetate and unreactive monoacetate | nih.gov |
| (±)-cis-4-Aminocyclopent-2-en-1-ols (precursors) | Candida antarctica B lipase / Pseudomonas species lipase | Kinetic resolution via enzymatic acetylation | Acetate product with 90-92% enantiomeric excess (ee) | acs.org |
| Fragrant compounds with bicyclo[3.1.0]hexane system | Commercial lipases | Biotransformation | Obtention of pure diastereoisomers | researchgate.net |
Diastereodivergent synthesis provides a powerful means to access different diastereomers of a product from a common set of starting materials by simply altering the reaction conditions or sequence. In the context of bicyclo[3.1.0]hexanes, an organocatalytic approach utilizing transannular alkylation has been developed to be diastereodivergent. nih.gov This strategy allows for the selective synthesis of C-2 epimers from the same starting enals and 4-alkenyl sulfamidate imines. nih.gov
One diastereomer is produced via a two-step sequence involving a Michael/Michael cascade followed by a separate transannular alkylation/hydrolysis. nih.gov In contrast, the corresponding C-2 epimer can be obtained directly in a single operation through a cascade Michael/Michael/transannular alkylation/hydrolysis sequence, which leverages a sequential combination of iminium/enamine/enamine activation manifolds. nih.gov This solvent-directed divergent reactivity provides a cost-efficient, one-pot method to access different stereoisomers.
Beyond enzymatic methods, the resolution of racemic mixtures of bicyclo[3.1.0]hexane derivatives can be achieved through classical chemical techniques and chromatography. These methods are crucial when enzymatic resolutions are not feasible or efficient.
One common strategy involves derivatization with a chiral resolving agent to form a mixture of diastereomers, which can then be separated due to their different physical properties. google.com
Diastereomeric Salt Formation: Racemic mixtures with acidic or basic functional groups can be resolved by forming diastereomeric salts with a chiral base or acid. For example, enantiomerically pure chiral bases like brucine, quinine, or (R)-1-phenylethylamine can be used to form salts that are separable by fractional crystallization. google.comgoogle.com
Covalent Derivatization: Another approach involves esterification with a chiral acid, such as O-acetyl-(S)-mandelic acid, to form diastereomeric esters that can be separated chromatographically. researchgate.netacs.org
Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure target compounds. Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), also allow for the direct separation of enantiomers without prior derivatization. science.gov
Importance of Contiguous Stereocenters in Bicyclo[3.1.0]hexane Frameworks
The bicyclo[3.1.0]hexane scaffold is characterized by a rigid, fused-ring system that severely restricts conformational flexibility. This structural rigidity is a key feature that makes these frameworks highly valuable in medicinal chemistry. rsc.org The presence of multiple, contiguous stereocenters on this rigid skeleton defines a precise three-dimensional arrangement of substituents, which is critical for molecular recognition and interaction with biological targets like enzymes and receptors. nih.govnih.gov
For instance, the bicyclo[3.1.0]hexane scaffold can effectively lock the conformation of carbocyclic nucleoside analogues into one of two specific antipodal conformations (termed "north" or "south"), which are normally in a state of rapid equilibrium in solution. nih.gov This conformational locking can lead to enhanced binding affinity and selectivity. Furthermore, the synthesis of bicyclo[3.1.0]hexanes bearing sterically congested vicinal all-carbon quaternary stereocenters is a significant synthetic endeavor, as these motifs are present in many biologically active compounds but are challenging to construct. nih.govd-nb.info The ability to control the stereochemistry of these contiguous centers is therefore essential for accessing novel therapeutics and for probing structure-activity relationships.
Stereochemical Outcomes of Specific Reactions (e.g., Corey-Link Methodology)
Several key reactions demonstrate high stereoselectivity in forming this bicyclic system:
Intramolecular Simmons-Smith (IMSS) Cyclopropanation: This method provides an effective route to bicyclo[3.1.0]hexanes. The presence of directing groups, such as an allylic alcohol, can steer the zinc carbenoid to achieve high stereocontrol during the cyclopropanation step.
Intramolecular Epoxide Opening/Cyclopropanation: An Et3Al-mediated reaction involving the intramolecular opening of an epoxide followed by cyclopropanation yields highly functionalized bicyclo[3.1.0]hexane systems with excellent efficiency and complete endo selectivity for H or F substituents. nih.gov
Palladium-Catalyzed Intramolecular Cyclopropanation: This method uses allylic tosylhydrazones as precursors to generate a palladium carbene, which then undergoes intramolecular cyclopropanation with an alkene to furnish the bicyclo[3.1.0]hexane system. thieme-connect.de
The following table summarizes the stereochemical outcomes of these and other relevant reactions.
| Reaction Methodology | Key Reagents/Catalyst | Stereochemical Outcome | Reference |
|---|---|---|---|
| Intramolecular Epoxide Opening / Cyclopropanation | Et3Al | High efficiency and perfect endo selectivity | nih.gov |
| Intramolecular Simmons-Smith (IMSS) | Zinc carbenoid, allylic alcohol directing group | High stereocontrol | |
| Photochemical Reaction / Johnson-Corey-Chaykovsky Cyclopropanation | Photochemical initiation, sulfonium (B1226848) ylide | Used to generate constrained-ring mimics of sialic acid | rsc.org |
| Palladium-Catalyzed Intramolecular Cyclopropanation | Pd₂(dba)₃, allylic tosylhydrazone | Provides access to various vinylcyclopropane derivatives including bicyclo[3.1.0]hexane systems | thieme-connect.de |
| Radical Asymmetric Intramolecular α-Cyclopropanation | Cu(I)/chiral secondary amine | Constructs enantioenriched bicyclo[3.1.0]hexanes with vicinal all-carbon quaternary stereocenters | nih.gov |
Chemical Transformations and Reactivity of 2 Amino 1 Bicyclo 3.1.0 Hexanyl Methanol and Its Derivatives
Ring Opening Reactions
The cyclopropane (B1198618) ring in bicyclo[3.1.0]hexane systems can be "activated" by adjacent electron-withdrawing groups, such as ketones or esters, making it susceptible to nucleophilic attack. nih.govacs.org The regiochemical outcome of these ring-opening reactions is highly dependent on the reaction conditions, specifically whether they are conducted in an acidic or basic medium. nih.govacs.org
Under acidic conditions, the methanolysis of bicyclo[3.1.0]hexane derivatives, where a cyclopropane carbon is flanked by a ketone and an ester or aldehyde, proceeds with distinct regioselectivity. nih.govacs.org The reaction predominantly yields a 4-methoxycyclohexane derivative. nih.govresearchgate.net This outcome is the result of the cleavage of the internal C1-C6 bond of the cyclopropane ring, followed by the nucleophilic attack of methanol (B129727). The mechanism likely involves a carbocationic intermediate where the positive charge is stabilized by the electron-donating character of the protonated carbonyl group.
Conversely, when the same activated bicyclo[3.1.0]hexane substrates are subjected to methanolysis under basic conditions, a different regioisomer is formed. nih.govacs.org The reaction leads to a 3-methoxymethylcyclopentanone. nih.govresearchgate.net This product arises from the cleavage of the external C1-C5 bond of the cyclopropane ring. In a basic medium, the reaction is thought to be initiated by the formation of an enolate, which directs the subsequent ring opening and nucleophilic attack by methanol. The contrasting outcomes highlight the different mechanistic pathways that govern the reactivity of the strained ring system.
| Condition | Predominant Product | Bond Cleaved | Proposed Mechanism |
|---|---|---|---|
| Acidic (e.g., MeOH, H+) | 4-Methoxycyclohexane derivative | Internal (C1-C6) | Carbocation-mediated |
| Basic (e.g., MeO-, MeOH) | 3-Methoxymethylcyclopentanone derivative | External (C1-C5) | Enolate-mediated |
Functional Group Interconversions
The amino and hydroxyl moieties of (2-Amino-1-bicyclo[3.1.0]hexanyl)methanol, along with related functional groups in its precursors and derivatives, provide handles for a wide range of chemical transformations. These interconversions are crucial for synthesizing analogs with diverse properties.
The functional groups on the bicyclo[3.1.0]hexane core allow for its conversion into a variety of derivatives, including diols and other amino alcohols. A key synthetic precursor, 2-Oxo-bicyclo[3.1.0]hexane-1-carboxylic acid methyl ester, can be reduced to the corresponding diol, 1-Hydroxymethyl-bicyclo[3.1.0]hexan-2-ol. acs.org This transformation is effectively carried out using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). acs.orgmasterorganicchemistry.com This reduction provides access to the core diol structure, which can be a precursor to the target amino alcohol or other derivatives. The presence of the amino group, often introduced at a different stage, alongside the diol functionality, constitutes the amino alcohol structure. Further manipulation of these hydroxyl and amino groups can lead to a diverse array of compounds, including diamines, by converting the hydroxyl groups into amino groups through established synthetic protocols.
A common and efficient method for introducing the primary amine functionality in the synthesis of this compound and its analogs is through the reduction of a corresponding azide (B81097) precursor. mdpi.comelectronicsandbooks.com For instance, a compound such as (2-Azido-1-bicyclo[3.1.0]hexanyl)methanol can be converted to the target amine. This transformation is typically achieved through catalytic hydrogenation. mdpi.commdpi.com The reaction generally involves treating the azide with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. mdpi.com This method is highly effective and chemoselective, providing the desired amine in good yield, ready for subsequent derivatization or use. mdpi.com
| Precursor | Reagents and Conditions | Product |
|---|---|---|
| Azide-functionalized bicyclo[3.1.0]hexane | H₂, Pd/C | Amine-functionalized bicyclo[3.1.0]hexane |
Once the primary amine and primary hydroxyl groups are in place, they serve as versatile points for further molecular elaboration. The amine group can readily react with various electrophiles to form a range of derivatives. For example, the amine formed from azide reduction has been shown to react with squaric acid dimethyl ester or ethyl 2-(chlorosulfonyl)acetate. mdpi.com Similarly, the hydroxyl group can be functionalized through reactions such as Mitsunobu condensation with purine (B94841) derivatives to form carbocyclic nucleoside analogs. nih.gov These derivatization reactions are fundamental in medicinal chemistry for exploring structure-activity relationships by modifying the parent compound to achieve enhanced biological activity or other desirable properties. mdpi.comnih.gov
Rearrangement Reactions (e.g., Intramolecular Isomerization)
The bicyclo[3.1.0]hexane framework, characterized by the fusion of a cyclopentane (B165970) and a cyclopropane ring, possesses inherent ring strain that makes it susceptible to a variety of rearrangement reactions. These transformations are often initiated by acid, heat, or light and can lead to the formation of diverse structural motifs. The reactivity of derivatives of this compound is influenced by the nature of substituents and the specific reaction conditions employed.
Under acidic conditions, the bicyclo[3.1.0]hexane system can undergo rearrangements involving the cyclopropane ring. For instance, acid-catalyzed treatment of alcohol derivatives within this bicyclic system can lead to an equilibrium mixture of isomers. nih.gov This suggests that the protonation of the hydroxyl group in this compound could facilitate the opening of the cyclopropane ring to form a carbocationic intermediate, which can then rearrange to a more stable structure or a mixture of isomers. The presence of the adjacent amino group can also influence the course of these rearrangements. Furthermore, attempts to deprotect related amino alcohol derivatives under various acidic conditions (H2SO4 or HCl) have been shown to result in partial decomposition and rearrangement of endocyclic double bonds in unsaturated analogs, highlighting the lability of this scaffold. rsc.org
Thermal rearrangements have also been explored for derivatives containing functionalities that can undergo intramolecular reactions. A notable example is the thermal rearrangement of an azide derivative, which is a precursor to an amine. This process, known as a Curtius rearrangement, involves the conversion of an acyl azide to an isocyanate, which can then be trapped by an alcohol to yield a carbamate-protected amine. nih.gov This type of rearrangement is a key step in transforming a carboxylic acid group at the C1 position into the desired amino group of a this compound derivative. nih.gov
Photochemical rearrangements offer another avenue for the structural isomerization of the bicyclo[3.1.0]hexane core. While not directly involving the aminomethanol (B12090428) moiety, studies on related bicyclo[3.1.0]hexenones demonstrate that irradiation can induce significant skeletal reorganization. researchgate.netnih.gov These reactions proceed through excited states and can lead to the formation of complex polycyclic systems or ring-opened products. researchgate.netnih.gov
The following table summarizes key findings from studies on the rearrangement reactions of bicyclo[3.1.0]hexane derivatives, which provide insights into the potential reactivity of this compound.
| Reactant/System | Conditions | Products | Key Findings | Reference |
|---|---|---|---|---|
| Bicyclo[3.1.0]hexanyl alcohol derivative | Acid-catalyzed | Equilibrium mixture of alcohol isomers | Demonstrates the potential for isomerization via cyclopropane ring-opening. | nih.gov |
| Azide derivative of a bicyclo[3.1.0]hexane carboxylic acid | Thermal (in the presence of benzyl (B1604629) alcohol) | Cbz-protected amine | Illustrates a Curtius rearrangement to form a protected amine functionality. | nih.gov |
| Free amino hydroxyl derivative of a bicyclo[3.1.0]hexane analog | H2SO4 in CHCl3 or acetone; HCl in MeOH | Partial decomposition and rearranged products | Highlights the sensitivity of the amino alcohol functionality under acidic conditions. | rsc.org |
| Substituted bicyclo[3.1.0]hex-3-en-2-ones | Photochemical (irradiation) | Derivatives of 3-hydroxybenzoic acids | Shows that the bicyclic core can undergo significant light-induced rearrangement. | researchgate.net |
Applications of this compound in Organic Synthesis and Medicinal Chemistry Research
The rigid bicyclo[3.1.0]hexane framework, a core component of this compound and its derivatives, has garnered significant attention in synthetic and medicinal chemistry. Its inherent conformational rigidity allows for the precise three-dimensional positioning of functional groups, making it an invaluable scaffold for designing molecules with high specificity for biological targets. This article explores the multifaceted applications of this chemical entity, focusing on its role as a chiral building block and in the development of receptor ligands and enzyme modulators.
Mechanistic and Computational Investigations
Elucidation of Reaction Mechanisms
The unique strained ring system of bicyclo[3.1.0]hexane gives rise to a variety of chemical transformations, the mechanisms of which have been a subject of detailed study.
The construction of the bicyclo[3.1.0]hexane skeleton can be achieved through intramolecular radical cyclopropanation. d-nb.infonih.gov Mechanistic studies suggest that this transformation, which uses unactivated alkenes and the α-methylene group of aldehydes, does not proceed through a concerted pathway but rather via a stepwise radical process. d-nb.infonih.gov This method is notable for its ability to form bicyclo[3.1.0]hexane structures bearing sterically congested vicinal all-carbon quaternary stereocenters, a significant challenge for conventional metallocarbene strategies. d-nb.infonih.gov The reaction is often facilitated by a cooperative catalyst system, such as Cu(I)/secondary amine, and provides a versatile route to a broad scope of bicyclo[3.1.0]hexane derivatives. d-nb.inforesearchgate.net
Table 1: Key Features of Radical Cyclopropanation for Bicyclo[3.1.0]hexane Synthesis
| Feature | Description | Source |
| Mechanism | Stepwise radical process | d-nb.infonih.gov |
| Reactants | Unactivated alkenes and aldehydes (as C1 source) | nih.gov |
| Catalyst System | Cu(I)/secondary amine cooperative catalyst | d-nb.info |
| Key Advantage | Construction of vicinal all-carbon quaternary stereocenters | d-nb.infonih.gov |
| Scope | Broad substrate scope with good functional group tolerance | nih.gov |
The formation of bicyclo[3.1.0]hexene derivatives from benzene (B151609) is a fundamental photoreaction driven by the principles of aromaticity. nih.govnih.gov While benzene is aromatic in its ground state, it becomes antiaromatic in its lowest excited states. nih.govuochb.cz The relief of this excited-state antiaromaticity (ESAA) is a powerful driving force for photochemical transformations. nih.govacs.org
Quantum chemical calculations and experimental studies have explored two primary mechanistic hypotheses for the photoinitiated nucleophilic addition of solvents to benzene in acidic media, which yields substituted bicyclo[3.1.0]hexenes. nih.govnih.gov
Mechanism A: Involves the protonation of excited-state benzene, followed by a rearrangement to a bicyclo[3.1.0]hexenium cation, which is then trapped by a nucleophile. nih.govacs.org
Mechanism B (Benzvalene Pathway): Involves the photorearrangement of benzene to its valence isomer, benzvalene (B14751766). This is followed by protonation and nucleophilic addition to yield the final product. nih.govacs.org
Current research indicates that the second mechanism, the Benzvalene Pathway, is the operative one. nih.govnih.gov The process begins with the puckering of the S1-state benzene, which alleviates its antiaromatic character and leads to the formation of benzvalene through a prefulvenic transition state. nih.gov This intermediate is key to understanding the formation of the bicyclic product. uochb.cz This photochemical reaction can turn a simple, flat aromatic molecule into a complex, three-dimensional scaffold in a single step. acs.orgresearchgate.net
The strained cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane system is susceptible to ring-opening reactions, with the outcome being highly dependent on the reaction conditions. nih.gov For bicyclo[3.1.0]hexane structures activated by adjacent carbonyl and ester or aldehyde groups, methanolysis can proceed via two distinct pathways. nih.gov
Under acidic conditions, the reaction primarily yields a 4-methoxycyclohexane derivative. This outcome results from the cleavage of one of the two activated cyclopropane bonds. nih.gov
Under basic conditions, the reaction favors the cleavage of the other activated bond, leading to the formation of a 3-methoxymethylcyclopentanone. nih.gov
This dichotomy in reactivity highlights the nuanced electronic effects within the activated bicyclic system and allows for selective synthesis of either cyclohexane (B81311) or cyclopentane (B165970) derivatives from a single bicyclo[3.1.0]hexane precursor. nih.govresearchgate.net DFT studies have also been employed to understand the rearrangement of bicyclo[3.1.0]hexane derivatives catalyzed by platinum salts, which involves oxidative addition to form a platinacyclobutane intermediate, followed by ring cleavage and protodeplatination. nih.govacs.org
Convergent synthesis strategies, where complex molecules are assembled from smaller fragments, are efficient routes to the bicyclo[3.1.0]hexane core. A (3+2) annulation strategy, which exploits the ring strain of cyclopropenes and aminocyclopropanes, has been developed as a convergent approach to construct the five-membered ring of the bicyclic system. nih.gov This photoredox-mediated reaction represents the first (3+2) annulation of cyclopropenes and cyclopropanes, offering a complementary method to more traditional intramolecular cyclization or cyclopropanation reactions. nih.gov
Another key strategy is the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, which provides access to 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org These cycloaddition/annulation methods are powerful tools for rapidly building the molecular complexity of the bicyclo[3.1.0]hexane scaffold, often with a high degree of stereocontrol. nih.gov
Conformational Analysis of the Bicyclo[3.1.0]hexane Moiety
The fusion of a cyclopentane ring with a cyclopropane ring creates a unique and rigid molecular architecture.
The bicyclo[3.1.0]hexane framework imposes significant conformational constraints on the molecule. nih.gov This structural rigidity is a key feature, restricting the conformational freedom of the system and allowing for the design of molecules with well-defined three-dimensional shapes. acs.org This characteristic is particularly valuable in medicinal chemistry, where a fixed conformation can enhance binding affinity and selectivity for biological targets. nih.gov
Computational studies, including DFT and NBO analysis, have investigated the conformational preferences of the bicyclo[3.1.0]hexane system. conicet.gov.ar These analyses revealed that the boat-like conformation is the most stable configuration. conicet.gov.arresearchgate.net This preference is largely driven by the steric hindrance introduced by the fused cyclopropane ring. conicet.gov.ar To minimize this steric strain, the system adopts a boat-like geometry, which is a defining characteristic of this scaffold's conformational landscape. conicet.gov.ar This inherent rigidity has been effectively used to lock the conformation of pseudosugar moieties in carbanucleosides and to develop selective ligands for biological receptors. researchgate.netnih.govconicet.gov.ar
Computational Modeling of Conformations and Superimposition
Computational modeling plays a pivotal role in understanding the three-dimensional structure and therapeutic potential of molecules based on the (2-Amino-1-bicyclo[3.1.0]hexanyl)methanol scaffold. The inherent rigidity of the bicyclo[3.1.0]hexane ring system makes it a valuable component in rational drug design, as it restricts the molecule to a specific, receptor-preferred conformation. acs.org
This bicyclic system, often referred to as a (N)-methanocarba group when incorporated into nucleoside analogues, enforces a rigid North (N) envelope conformation. nih.gov This conformation is particularly significant in the design of A3 adenosine (B11128) receptor (A3AR) agonists, as it closely mimics the bioactive conformation of endogenous ligands, potentially leading to enhanced affinity and selectivity. acs.orgnih.gov The stability of this conformation is a key factor, contrasting with the flexibility of corresponding ribose analogues which can exist in either North (N) or South (S) conformations. acs.org The pre-set N-type conformation reduces the entropic penalty upon binding to a receptor. acs.orgnih.gov
Computational studies have predicted that the five-membered ring within the bicyclo[3.1.0]hexane structure typically adopts an envelope conformation. researchgate.net X-ray crystallography has confirmed this, showing the 'flap' of the envelope to be cis to the cyclopropane group. researchgate.net Molecular modeling, including molecular dynamics (MD) simulations, has been used to predict the stable poses of these bicyclic compounds within receptor binding sites, such as the canonical A3AR agonist binding site. acs.org These simulations help in understanding how different substituents on the scaffold interact with receptor residues. For instance, modeling has been used to hypothesize how specific groups on the scaffold interact with polar residues on the extracellular loops of receptors, thereby explaining observed enhancements in binding affinity. nih.gov
The value of this rigid scaffold is further demonstrated in its use for superimposition studies. By designing molecules with this constrained framework, researchers can create structures that are conformationally restricted, allowing for a more precise overlay with target structures, such as enzymatic transition states or the bound conformations of other ligands. rsc.orgplos.org
| System/Analogue Type | Key Conformational Feature | Significance in Molecular Design | Reference |
|---|---|---|---|
| (N)-Methanocarba Nucleosides | Enforces a rigid North (N) envelope conformation | Approximates receptor-preferred conformation for A3AR agonists, enhancing affinity and selectivity. | acs.orgnih.govnih.gov |
| General Bicyclo[3.1.0]hexane Derivatives | Five-membered ring adopts an envelope conformation | Provides a predictable and rigid 3D scaffold for building complex molecules. | researchgate.net |
| Sialic Acid Analogues | Constrained structure designed to mimic distorted ring conformations | Used to mimic high-energy transition states in enzyme active sites (e.g., neuraminidase). | rsc.orgplos.org |
Mimicking Transition State Structures (e.g., Glycosylation Transition State)
The unique, strained geometry of the bicyclo[3.1.0]hexane framework makes it an excellent candidate for mimicking the high-energy transition state (TS) structures of enzymatic reactions. rsc.orgplos.org This strategy is particularly prominent in the design of inhibitors for glycoside hydrolases, such as influenza neuraminidase (a sialidase). rsc.org
The accepted mechanism for neuraminidases involves the formation of a glycosylated enzyme intermediate, proceeding through transition states that possess significant oxacarbenium ion character and a distorted six-membered ring. rsc.org Molecular modeling studies suggest that during catalysis, the enzyme forces the substrate's pyranose ring into a distorted conformation, such as a B2,5 boat or a 4S2 skew-boat. plos.orgrsc.org These conformations are energetically unfavorable for the substrate in its ground state but are stabilized by the enzyme's active site to lower the activation energy of the reaction.
Researchers have designed and synthesized analogues based on the bicyclo[3.1.0]hexane scaffold with the specific goal of providing the ring distortion required to mimic these transition state structures. rsc.orgplos.org By creating a rigid molecule that already possesses the key geometric features of the transition state, it is hypothesized that the compound can bind with high affinity to the enzyme's active site, acting as a potent transition-state analogue inhibitor. rsc.orgrsc.org
For example, constrained oseltamivir (B103847) analogues incorporating a bicyclo[3.1.0]hexane scaffold were synthesized to mimic the proposed distorted boat conformation of the sialic acid ring as it is cleaved by neuraminidase. rsc.org The inherent strain of the fused cyclopropane-cyclopentane system provides a conformation that is a plausible mimic of the transition state structure between the Michaelis complex and the enzyme-bound intermediate. rsc.org While initial studies have provided proof of principle for this approach, the precise positioning of functional groups on the scaffold is critical for achieving the necessary complementary interactions within the enzyme's catalytic site for high potency. plos.org
| Feature | Enzymatic Transition State (e.g., Neuraminidase) | Bicyclo[3.1.0]hexane-based Mimic | Reference |
|---|---|---|---|
| Ring Conformation | Distorted, high-energy state (e.g., B2,5 boat or 4S2 / 6S2 skew-boat) | Rigid, strained conformation intended to resemble the boat/skew-boat geometry | rsc.orgplos.orgrsc.org |
| Energetics | Transient, high-energy species on the reaction coordinate | Stable, ground-state molecule with built-in strain | rsc.org |
| Design Goal | N/A (transient intermediate) | To act as a high-affinity transition-state analogue inhibitor by fitting into the enzyme active site that is complementary to the TS. | plos.orgrsc.org |
Quantum Chemical Calculations to Explore Reaction Pathways
Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed insights into reaction pathways, transition state structures, and energy barriers. nih.gov These computational methods have been applied to reactions involving the formation of bicyclo[3.1.0]hexane systems, helping to distinguish between competing mechanistic hypotheses that would be difficult to resolve through experimental means alone. nih.govacs.org
A notable example is the investigation of the photoinitiated nucleophilic addition of a solvent to benzene in acidic media, which yields substituted bicyclo[3.1.0]hexene derivatives. nih.gov Two primary mechanistic pathways were proposed for this transformation. Quantum chemical calculations were employed to explore the viability of each pathway:
Pathway 1: Involves the protonation of excited-state benzene, followed by a rearrangement to a bicyclo[3.1.0]hexenium cation, which is then trapped by a nucleophile. acs.org
Pathway 2: Involves the photorearrangement of benzene to an intermediate, benzvalene, which is subsequently protonated and undergoes nucleophilic addition. acs.org
Computational studies, specifically Density Functional Theory (DFT) calculations (e.g., at the (U)B3LYP/6-311+G(d,p) level), were used to map the reaction coordinates for these processes. nih.gov The calculations revealed that the second mechanism, proceeding through the benzvalene intermediate, is the operative pathway. nih.govacs.org By estimating the energies of intermediates and transition states, these calculations provided a quantitative basis for favoring one reaction pathway over another. nih.gov
Such computational approaches allow researchers to trace reaction pathways from the transition state, which is a first-order saddle point on the potential energy surface, using techniques like intrinsic reaction coordinate (IRC) calculations. nih.gov This enables a detailed understanding of the structural changes that occur throughout the reaction. By calculating the activation energies for various potential pathways, these methods can rationalize and predict reaction outcomes, including stereoselectivity, which is crucial in the synthesis of complex, stereochemically-defined molecules like derivatives of this compound.
Q & A
Q. What are the critical factors in optimizing the synthesis of (2-Amino-1-bicyclo[3.1.0]hexanyl)methanol?
The synthesis of this bicyclic compound requires precise control of reaction conditions. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) are often used to stabilize intermediates and enhance reaction rates. highlights ethanol as a solvent in reflux conditions for similar bicyclohexane derivatives.
- Catalysts and stoichiometry : Amino group protection (e.g., trityl groups) is critical to prevent side reactions during cyclization steps .
- Temperature and reaction time : Multi-step syntheses often involve reflux (e.g., 6–8 hours at 70–80°C) to achieve ring closure and functional group transformations .
- Purification : Recrystallization from ethanol or methanol is commonly employed to isolate high-purity products .
Q. What spectroscopic methods are most effective for characterizing the structure of this compound?
- NMR spectroscopy : and NMR are essential for confirming stereochemistry and substituent positions. For example, cyclopropane methyne protons in bicyclo[3.1.0]hexane derivatives exhibit distinct shifts at 9.38–9.97 ppm for trans-isomers and 9.50–9.80 ppm for cis-isomers .
- Infrared (IR) spectroscopy : Bicyclic frameworks show characteristic absorption bands at 3070–3000 cm (C-H stretching) and 1020 cm (C-O or C-N vibrations) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for amino-alcohol derivatives .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffered solutions (pH 1–12) at 25°C and 40°C, monitoring degradation via HPLC or LC-MS.
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures, which are critical for storage recommendations (e.g., dry, room-temperature storage as noted in ) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bicyclo[3.1.0]hexane core in nucleophilic substitution reactions?
The strained bicyclic structure enhances reactivity:
- Ring strain : The 60° bond angles in the cyclopropane moiety increase susceptibility to ring-opening reactions.
- Stereoelectronic effects : Nucleophiles (e.g., amines, hydrazines) preferentially attack the less hindered exo-position, as seen in reactions with hydrazine hydrate to form hydrazone derivatives .
- Protection strategies : Trityl or benzyl groups on the amino moiety prevent unwanted side reactions during functionalization .
Q. How do stereochemical variations (e.g., endo vs. exo isomers) influence biological activity?
- Enantioselective interactions : Exo-isomers (e.g., rel-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methanol) show higher affinity for biological targets due to optimized hydrogen-bonding and van der Waals interactions .
- Metabolic stability : Endo-isomers may exhibit slower hepatic clearance, as observed in pharmacokinetic studies of similar bicyclic amines .
- Computational modeling : Molecular docking simulations (e.g., using AutoDock Vina) can predict binding poses to enzymes or receptors, guiding rational design .
Q. What strategies mitigate contradictions in reported biological data for this compound?
- Batch consistency : Ensure synthetic reproducibility by standardizing protection/deprotection steps (e.g., trityl group removal under mild acidic conditions) .
- Assay validation : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) to confirm activity. Contradictions in IC values often arise from differences in assay pH or co-solvents .
- Impurity profiling : LC-MS or -NMR can identify byproducts (e.g., oxidized methanol groups) that may interfere with biological activity .
Q. How can computational methods enhance the design of derivatives for medicinal chemistry?
- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity using datasets from PubChem or ChEMBL .
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions to predict synthetic feasibility .
- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
